molecular formula C7H13NO B1485406 trans-2-(Azetidin-1-yl)cyclobutan-1-ol CAS No. 2165719-46-8

trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Cat. No.: B1485406
CAS No.: 2165719-46-8
M. Wt: 127.18 g/mol
InChI Key: RJWDLVZERKSWDM-RNFRBKRXSA-N
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Description

trans-2-(Azetidin-1-yl)cyclobutan-1-ol: is a compound that features a four-membered azetidine ring fused to a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol typically involves the cycloaddition of azetidine derivatives with cyclobutanone. One common method involves the use of azetidine and cyclobutanone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: trans-2-(Azetidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-(Azetidin-1-yl)cyclobutan-1-ol is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. The azetidine ring is known for its bioactivity, and modifications to this compound can lead to the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structural properties make it a valuable component in the design of new materials with specific mechanical and chemical properties .

Mechanism of Action

The mechanism of action of trans-2-(Azetidin-1-yl)cyclobutan-1-ol involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, leading to changes in their activity. The hydroxyl group in the cyclobutanol moiety can form hydrogen bonds with biological molecules, further influencing the compound’s bioactivity .

Comparison with Similar Compounds

Uniqueness: trans-2-(Azetidin-1-yl)cyclobutan-1-ol is unique due to the combination of the azetidine ring and the cyclobutanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1R,2R)-2-(azetidin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-2-6(7)8-4-1-5-8/h6-7,9H,1-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWDLVZERKSWDM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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